InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
. InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
Benzenemethanamine, 2-chloro-N-methyl- is an organic compound with the molecular formula and a molecular weight of 155.631 g/mol. It is classified under amines and is characterized by the presence of a chlorine atom and a methyl group attached to the benzenemethanamine structure. This compound is utilized in various chemical syntheses and has potential applications in medicinal chemistry.
The compound is sourced from various synthetic routes that involve the reaction of chlorinated benzylamines with other reagents. It falls under the category of aromatic amines, specifically halogenated amines, which are known for their diverse chemical reactivity and biological activity.
The synthesis of Benzenemethanamine, 2-chloro-N-methyl- can be achieved through several methods, primarily involving:
In industrial settings, large-scale reactors are employed where reactants are combined under controlled temperature and pressure conditions. The process typically includes:
Benzenemethanamine, 2-chloro-N-methyl- has a distinct structure characterized by:
Benzenemethanamine, 2-chloro-N-methyl- can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Benzenemethanamine, 2-chloro-N-methyl- involves its interaction with specific biological targets such as enzymes or receptors. This interaction can lead to alterations in enzyme activity or receptor signaling pathways, which may contribute to its potential biological effects, including antimicrobial properties.
Relevant data indicate that this compound exhibits moderate reactivity typical for chlorinated amines, making it suitable for various synthetic applications.
Benzenemethanamine, 2-chloro-N-methyl- has several significant applications:
This compound's unique structure allows it to participate in diverse chemical reactions, making it valuable in both research and industrial contexts.
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: